4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butyl-6-ethylpyrimidine
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Overview
Description
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butyl-6-ethylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromopyrimidine group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butyl-6-ethylpyrimidine typically involves multiple steps. One common approach is to start with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then reacted with piperazine under controlled conditions to form 5-bromo-2-(piperazin-1-yl)pyrimidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butyl-6-ethylpyrimidine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dehalogenated pyrimidine derivatives.
Substitution: Formation of azido-pyrimidine derivatives.
Scientific Research Applications
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butyl-6-ethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butyl-6-ethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases by binding to their active sites, thereby affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Shares the bromopyrimidine and piperazine moieties but lacks the tert-butyl and ethyl groups.
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: Contains a hydroxyl group instead of the tert-butyl and ethyl groups.
Uniqueness
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butyl-6-ethylpyrimidine is unique due to the presence of both tert-butyl and ethyl groups on the pyrimidine ring. These groups can influence the compound’s steric and electronic properties, potentially enhancing its binding affinity and specificity for certain molecular targets .
Properties
Molecular Formula |
C18H25BrN6 |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butyl-6-ethylpyrimidine |
InChI |
InChI=1S/C18H25BrN6/c1-5-14-10-15(23-16(22-14)18(2,3)4)24-6-8-25(9-7-24)17-20-11-13(19)12-21-17/h10-12H,5-9H2,1-4H3 |
InChI Key |
NZINIEIAMDAOCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C(C)(C)C)N2CCN(CC2)C3=NC=C(C=N3)Br |
Origin of Product |
United States |
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